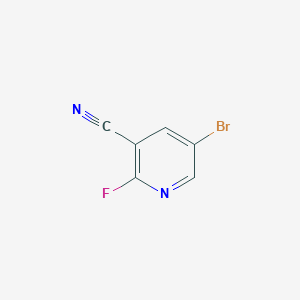
5-Bromo-2-fluoronicotinonitrile
Cat. No. B1382056
Key on ui cas rn:
1256821-83-6
M. Wt: 201 g/mol
InChI Key: IKJFCBRIICKXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09433622B2
Procedure details


To a solution of 5-Bromo-2-fluoro-pyridine-3-carbaldehyde oxime (3) (19.0 g, 86.8 mmol) in MeCN (400 mL) was added dimethylacetylene dicarboxylate (25.0 g, 176 mmol) and TEA (24.1 mL, 173 mmol) dropwise. The reaction mixture was stirred at rt for 4 hours. The solvent was evaporated in vacuo and the residue diluted with CHCl3 (300 mL) and H2O (300 mL). The layers were separated and the organic phase washed with saturated brine solution (200 mL), then dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by column chromatography (100-200 mesh silica gel, 10% EtOAc-pet ether) to provide the title compound as a white solid (12.0 g, 69%); Rf: 0.7 (20% EtOAc-pet ether).
Name
5-Bromo-2-fluoro-pyridine-3-carbaldehyde oxime
Quantity
19 g
Type
reactant
Reaction Step One


[Compound]
Name
TEA
Quantity
24.1 mL
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[N:10]O)[C:5]([F:8])=[N:6][CH:7]=1.COC(C#CC(OC)=O)=O>CC#N>[Br:1][C:2]1[CH:7]=[N:6][C:5]([F:8])=[C:4]([CH:3]=1)[C:9]#[N:10]
|
Inputs


Step One
|
Name
|
5-Bromo-2-fluoro-pyridine-3-carbaldehyde oxime
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)F)C=NO
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C#CC(=O)OC
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
24.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at rt for 4 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue diluted with CHCl3 (300 mL) and H2O (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with saturated brine solution (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (100-200 mesh silica gel, 10% EtOAc-pet ether)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=NC(=C(C#N)C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

